molecular formula C16H16O3 B14643808 2-(Methoxymethoxy)-1,2-diphenylethanone CAS No. 52994-26-0

2-(Methoxymethoxy)-1,2-diphenylethanone

Cat. No.: B14643808
CAS No.: 52994-26-0
M. Wt: 256.30 g/mol
InChI Key: UYNSOQZKDQBWGW-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)-1,2-diphenylethanone is an organic compound characterized by the presence of a methoxymethoxy group attached to a diphenylethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethoxy)-1,2-diphenylethanone typically involves the protection of hydroxyl groups using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dichloromethane . Another method involves the use of dimethoxymethane and acetyl chloride in the presence of zinc bromide as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)-1,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(Methoxymethoxy)-1,2-diphenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)-1,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethoxy)-1,2-diphenylethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties

Properties

CAS No.

52994-26-0

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-(methoxymethoxy)-1,2-diphenylethanone

InChI

InChI=1S/C16H16O3/c1-18-12-19-16(14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13/h2-11,16H,12H2,1H3

InChI Key

UYNSOQZKDQBWGW-UHFFFAOYSA-N

Canonical SMILES

COCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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